molecular formula C7H13N3O2 B2606963 N'-Hydroxy-2-(2-oxopiperidin-1-yl)ethanimidamide CAS No. 1824871-69-3

N'-Hydroxy-2-(2-oxopiperidin-1-yl)ethanimidamide

Cat. No. B2606963
CAS RN: 1824871-69-3
M. Wt: 171.2
InChI Key: MWEUYRGOTLZLHY-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(2-oxopiperidin-1-yl)ethanimidamide is a chemical compound with the CAS Number: 1824871-69-3 . Its IUPAC name is 1-(2-amino-2-nitrosoethyl)piperidin-2-one . The molecular weight of this compound is 171.2 . It is usually stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for N’-Hydroxy-2-(2-oxopiperidin-1-yl)ethanimidamide is 1S/C7H13N3O2/c8-6(9-12)5-10-4-2-1-3-7(10)11/h6H,1-5,8H2 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

N’-Hydroxy-2-(2-oxopiperidin-1-yl)ethanimidamide is a powder that is stored at room temperature . The compound has a molecular weight of 171.2 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N'-hydroxy-2-(2-oxopiperidin-1-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c8-6(9-12)5-10-4-2-1-3-7(10)11/h12H,1-5H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEUYRGOTLZLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(=O)C1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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